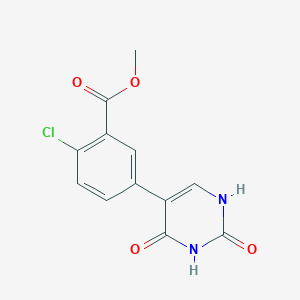
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% (5-BAP) is an organic compound with a wide range of uses in scientific research. It is a versatile molecule that can be used in a variety of experiments, such as enzymatic assays, peptide synthesis, and other biochemical applications. 5-BAP is a white, crystalline solid at room temperature and is soluble in water, dimethyl sulfoxide (DMSO) and other organic solvents. It is also a relatively stable compound, with a shelf life of up to two years.
Applications De Recherche Scientifique
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% has a wide range of applications in scientific research. It has been used in enzymatic assays to study the activity of enzymes, such as cytochrome P450 and cytochrome c oxidase. It has also been used in peptide synthesis to study the structure and function of proteins. In addition, 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% has been used in biochemical studies to study the mechanism of action of drugs and other bioactive compounds.
Mécanisme D'action
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% acts as a substrate for enzymes, such as cytochrome P450 and cytochrome c oxidase. It is oxidized by these enzymes to form a reactive intermediate, which then reacts with other molecules to form a variety of products. The products can then be used to study the mechanism of action of drugs and other bioactive compounds.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% has been used to study the biochemical and physiological effects of drugs and other bioactive compounds. It has been used in studies of the effects of drugs on the cardiovascular system, the nervous system, and the immune system. It has also been used to study the effects of drugs on cancer cells and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% in laboratory experiments are its high purity, its stability, and its solubility in a variety of solvents. It is also relatively easy to synthesize, making it an ideal starting material for a variety of experiments. The main limitation of 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% is its relatively low reactivity, which can make it difficult to use in some experiments.
Orientations Futures
Future research on 5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% could include studies on its use in the development of new drugs and other bioactive compounds. It could also be used to study the effects of drugs on different cell types, such as cancer cells. In addition, it could be used to study the effects of drugs on the development of diseases, such as Alzheimer's disease. Finally, it could be used to study the effects of drugs on the immune system, as well as the effects of drugs on the cardiovascular and nervous systems.
Méthodes De Synthèse
5-(3-BOC-Aminophenyl)-2-hydroxypyrimidine, 95% can be synthesized via a modified Strecker reaction. This method involves the reaction of 3-BOC-aminophenol and 2-hydroxypyrimidine in the presence of a base catalyst, such as sodium hydroxide, and an acid catalyst, such as hydrochloric acid, in a solvent such as dimethylformamide (DMF). The reaction is typically carried out at a temperature of 80°C for two hours. The resulting product is a white crystalline solid with a purity of 95%.
Propriétés
IUPAC Name |
tert-butyl N-[3-(2-oxo-1H-pyrimidin-5-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-15(2,3)21-14(20)18-12-6-4-5-10(7-12)11-8-16-13(19)17-9-11/h4-9H,1-3H3,(H,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCLNATZFLIFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Boc-aminophenyl)-2-hydroxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














